molecular formula C10H9F3N4 B2446059 1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine CAS No. 832740-44-0

1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine

Cat. No. B2446059
CAS RN: 832740-44-0
M. Wt: 242.205
InChI Key: WBDPGPNOCGVXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of triazole, which is a five-membered ring molecule with two carbon atoms and three nitrogen atoms . The trifluoromethyl group (CF3) and benzyl group attached to the triazole ring suggest that it might have unique chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “1- [3- (Trifluoromethyl)benzyl]piperazine” are synthesized through various chemical reactions . The synthesis of these compounds often involves the reaction of a benzyl halide with a nucleophile .


Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring with a benzyl group and a trifluoromethyl group attached. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule .

Scientific Research Applications

Synthesis of Diaminobenzene Derivatives

This compound is used in the synthesis of diaminobenzene derivatives . These derivatives have found numerous applications. They are important starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .

Organic Light-Emitting Diodes

Substituted diaminobenzenes are used as starting materials for the preparation of arylbenzimidazole-based organic light-emitting diodes .

Lewis Acid Catalyst

Benzotriazolium salts prepared by reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate are used as a Lewis acid catalyst in the Nazarov reaction .

Organic Electronic Devices

Dihydrotetraazaanthracenes have been prepared by cyclization of N-substituted orto-phenylenediamines as new materials for use in organic electronic devices .

Cytotoxicity Against Cancer Cells

1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .

Non-Covalent Organocatalysts

Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .

Synthesis of Aromatic Polyamides

Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .

Photoaffinity Labeling

Photoreactive sucrose derivative containing 3-(trifluoromethyl)diazirinyl moiety is designed for photoaffinity labeling . This method is suitable for analyzing biological interactions because it is based on the affinity of bioactive compounds for biomolecules .

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)8-3-1-2-7(4-8)5-17-6-15-9(14)16-17/h1-4,6H,5H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDPGPNOCGVXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine

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